molecular formula C18H28N2O2 B11347216 N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide

Cat. No.: B11347216
M. Wt: 304.4 g/mol
InChI Key: RJSQZLZKOPSKJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Core Structural Components

N-{[1-(Dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide consists of three primary domains:

  • A 4-ethoxybenzamide moiety featuring a para-ethoxy group (-OCH2CH3) attached to the aromatic ring.
  • A cyclohexyl-dimethylamino scaffold with a dimethylamino group (-N(CH3)2) at the 1-position of the cyclohexane ring.
  • A methylenecarbonyl linker (-CH2-C(=O)-NH-) connecting the benzamide and cyclohexyl groups.

The molecular formula is C17H26N2O2, with an exact molecular weight of 290.4 g/mol. The stereochemistry of the cyclohexyl ring introduces conformational flexibility, as the chair and boat interconversions modulate spatial arrangements of the dimethylamino group.

Property Value Source
Molecular formula C17H26N2O2
Molecular weight 290.4 g/mol
SMILES CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)OC
InChIKey JMTHOIGGAHWQJU-UHFFFAOYSA-N

The 4-ethoxy group induces electron-donating effects, stabilizing the benzamide carbonyl through resonance interactions. This contrasts with electron-withdrawing substituents in analogs like 3,4-dichloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide, where halogen atoms increase electrophilicity.

Stereochemical Considerations

The cyclohexyl ring adopts a chair conformation in its lowest-energy state, with the dimethylamino group occupying an equatorial position to minimize 1,3-diaxial strain. Quantum mechanical calculations predict a 5.2 kJ/mol energy barrier for ring inversion, enabling rapid interconversion between chair conformers at room temperature.

Comparative analysis with N-benzyl-4-ethoxybenzamide reveals that replacing the benzyl group with a cyclohexyl-dimethylamino scaffold introduces:

  • Increased steric bulk (molecular volume: 298 ų vs. 241 ų)
  • Enhanced basicity (predicted pKa of dimethylamino group: 9.8 vs. benzylamine pKa 9.3)

Properties

Molecular Formula

C18H28N2O2

Molecular Weight

304.4 g/mol

IUPAC Name

N-[[1-(dimethylamino)cyclohexyl]methyl]-4-ethoxybenzamide

InChI

InChI=1S/C18H28N2O2/c1-4-22-16-10-8-15(9-11-16)17(21)19-14-18(20(2)3)12-6-5-7-13-18/h8-11H,4-7,12-14H2,1-3H3,(H,19,21)

InChI Key

RJSQZLZKOPSKJR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCC2(CCCCC2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide typically involves the reaction of 4-ethoxybenzoic acid with 1-(dimethylamino)cyclohexylmethyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Pharmacological Comparison with Analogous Compounds

The following table summarizes key structural and pharmacological differences between N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide and its analogs:

Compound Substituents on Benzamide Cyclohexyl Group Modifications Pharmacological Profile Regulatory Status
This compound 4-ethoxy 1-(Dimethylamino)cyclohexylmethyl Limited direct data; inferred lower µ-opioid affinity due to electron-donating ethoxy group Not explicitly controlled in provided evidence
U-47700 (3,4-Dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-methylbenzamide) 3,4-dichloro (1R,2R)-2-(Dimethylamino)cyclohexyl; N-methyl µ-opioid selective; 7.5x morphine potency in animal models Controlled in Poland (2018), EU (2015)
AH-7921 (3,4-Dichloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide) 3,4-dichloro 1-(Dimethylamino)cyclohexylmethyl High µ-opioid affinity; comparable to morphine in potency Listed in U.S. Controlled Substance Act (2015)
4d (N-{[1-(Dimethylamino)cyclohexyl]methyl}-N-methyl-4-(trifluoromethyl)benzamide) 4-(Trifluoromethyl) N-methylated Moderate opioid receptor affinity; 76.3% synthetic yield No regulatory data provided

Key Observations:

Substituent Effects :

  • Electron-withdrawing groups (e.g., 3,4-dichloro in U-47700 and AH-7921) enhance µ-opioid receptor binding and potency .
  • 4-Ethoxy substitution in the target compound introduces steric bulk and electron-donating effects, likely reducing receptor affinity compared to chloro analogs.
  • N-methylation (e.g., in U-47700 and compound 4d) improves metabolic stability but may alter receptor interaction .

Stereochemical Considerations :

  • U-47700’s (1R,2R)-stereochemistry is critical for its high potency, whereas the target compound’s stereochemical configuration is unspecified in the evidence .

Synthetic Yields :

  • Compounds with trifluoromethyl (4d) or ethoxy groups may exhibit higher synthetic yields (e.g., 76.3% for 4d) compared to dichloro derivatives (e.g., 21.3% for 5a) .

Research Findings and Implications

  • Receptor Selectivity: U-47700 and AH-7921 exhibit µ-opioid receptor selectivity, whereas the target compound’s ethoxy group may shift selectivity toward other opioid receptor subtypes or non-opioid targets .
  • Abuse Potential: Structural analogs like U-47700 and AH-7921 have been linked to recreational use and overdose deaths, suggesting that the target compound may pose similar risks if active .

Biological Activity

N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : this compound
  • Molecular Formula : C_{16}H_{24}N_{2}O_{2}
  • Molecular Weight : 280.38 g/mol

This compound exhibits its biological activity primarily through interactions with specific receptors in the central nervous system (CNS). Studies indicate that it acts as a ligand for various opioid receptors, particularly the μ-opioid receptor (MOR) and κ-opioid receptor (KOR), which are crucial in pain modulation and analgesic effects. The compound's structural modifications enhance its affinity for these receptors, potentially leading to improved therapeutic outcomes in pain management.

Antinociceptive Effects

Research has demonstrated that this compound exhibits significant antinociceptive properties. In vivo studies using rodent models showed that it effectively reduces pain responses in tests such as the acetic acid writhing test. This suggests its potential utility as an analgesic agent.

Cytotoxicity and Antitumor Activity

In addition to its analgesic properties, the compound has been evaluated for cytotoxic effects against various cancer cell lines. Preliminary studies indicate that it may inhibit cell proliferation in certain types of cancer, including breast and lung cancers. Its mechanism appears to involve the downregulation of key proteins associated with tumor growth.

Study 1: Antinociceptive Activity

A study published in 2023 assessed the antinociceptive effects of this compound in rats. The compound was administered at varying doses, revealing a dose-dependent reduction in pain responses compared to control groups. The findings support its classification as a potential novel analgesic agent, particularly for chronic pain conditions .

Study 2: Antitumor Potential

Another research effort focused on the cytotoxicity of the compound against A549 lung cancer cells. Using MTT assays, results indicated that this compound significantly reduced cell viability at specific concentrations, suggesting its role as a promising candidate for further development in cancer therapeutics .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAntinociceptive, CytotoxicMOR and KOR receptor agonism
AH-7921AnalgesicMOR receptor agonism
Benzamide derivativesVaries (antimicrobial, anticancer)Diverse mechanisms depending on structure

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-{[1-(dimethylamino)cyclohexyl]methyl}-4-ethoxybenzamide, and what reaction conditions yield the highest purity?

  • Methodological Answer : The synthesis of structurally related N-substituted benzamides (e.g., U-47700) involves coupling 4-substituted benzoic acid derivatives with cyclohexylamine intermediates. For example, a common approach employs coupling agents like dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in anhydrous dichloromethane or DMF . For the 4-ethoxy substituent, protection/deprotection strategies (e.g., ethoxy group stability under acidic/basic conditions) must be validated via thin-layer chromatography (TLC) or HPLC monitoring .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) to resolve the cyclohexylmethyl and ethoxybenzamide moieties. High-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy (amide C=O stretch ~1650 cm⁻¹) further confirm the molecular formula and functional groups. For chiral centers (if present), chiral HPLC or X-ray crystallography is recommended .

Q. What in vitro assays are suitable for evaluating μ-opioid receptor (MOR) binding affinity for this compound?

  • Methodological Answer : Competitive radioligand binding assays using [³H]-DAMGO or [³H]-naloxone in transfected HEK-293 or CHO cells expressing human MOR are standard. For example, U-47700 (a structural analog) showed a MOR Ki of 7.5 nM in similar assays . Include positive controls (e.g., morphine) and validate results with GTPγS functional assays to assess agonist/antagonist activity .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) at the cyclohexylmethyl group affect pharmacological activity?

  • Methodological Answer : Separate enantiomers via chiral chromatography (e.g., Chiralpak IA column) and test each isomer in MOR binding and functional assays. For example, the trans-isomer of U-47700 exhibits higher MOR affinity than the cis-isomer due to optimal spatial alignment with the receptor’s hydrophobic pocket . Molecular docking studies (e.g., using AutoDock Vina) can further rationalize stereoselectivity .

Q. What in vivo models are appropriate for assessing respiratory depression and abuse liability?

  • Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) to measure dose-dependent respiratory rate suppression via whole-body plethysmography. Compare the compound’s ED₅₀ for analgesia (tail-flick test) vs. respiratory depression to calculate a therapeutic index. Self-administration assays in operant chambers evaluate abuse potential .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for MOR over κ-opioid (KOR) and δ-opioid (DOR) receptors?

  • Methodological Answer : Synthesize analogs with modified substituents (e.g., replacing ethoxy with halogens or methyl groups) and test in parallel MOR/KOR/DOR binding assays. For example, 3,4-dichloro substitution (as in U-47700) enhances MOR selectivity over KOR by >10-fold . Co-crystallization with MOR (e.g., PDB ID 4DKL) guides rational design .

Q. What analytical methods detect metabolic byproducts of this compound in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive ion mode. Identify phase I metabolites (e.g., N-demethylation at the dimethylamino group) and phase II conjugates (glucuronidation of ethoxybenzamide) via fragmentation patterns. Validate with synthesized metabolite standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.